2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an N-(3,4,5-trimethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-14-6-7-16(10-15(14)2)18-8-9-22(28)26(25-18)13-21(27)24-17-11-19(29-3)23(31-5)20(12-17)30-4/h6-12H,13H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBXIIJYXUWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 375.5 g/mol. The structure features a pyridazine ring, which is significant for its biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1252918-11-8 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Inhibitory effects on various cancer cell lines.
- Enzyme Inhibition : Potential inhibition of enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease.
- Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:
- Cellular Pathway Interference : The compound may interfere with cellular signaling pathways involved in cancer progression.
- Enzyme Interaction : It may bind to and inhibit specific enzymes critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells.
Anticancer Studies
A study focused on the synthesis and evaluation of substituted acetamide derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The growth inhibitory values (GI50) indicated strong activity against MCF-7 breast cancer cells (GI50 = 3.18 ± 0.11 µM) compared to standard chemotherapeutic agents .
Enzyme Inhibition
Research on BChE inhibitors highlighted the potential of acetamide derivatives in treating Alzheimer's disease. In particular, derivatives similar to the compound showed promising inhibition rates against BChE, suggesting a mechanism that could be exploited therapeutically .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis was conducted:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 3.18 ± 0.11 |
| Substituted Acetamide Derivative A | BChE Inhibition | 10.5 ± 0.5 |
| Substituted Acetamide Derivative B | Anticancer (HeLa) | 8.12 ± 0.43 |
Comparison with Similar Compounds
Structural and Pharmacological Trends
Table 1: Comparative Analysis of Key Features
Table 2: Substituent Impact on Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
